2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-4H-benzo[h]chromene-3-carbonitrile
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Overview
Description
2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-4H-benzo[h]chromene-3-carbonitrile is a complex organic compound that belongs to the class of benzo[h]chromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-4H-benzo[h]chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-3-cyano-4H-chromenes with substituted benzyl halides under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-4H-benzo[h]chromene-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-4H-benzo[h]chromene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-4H-benzo[h]chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-4H-benzo[h]chromene-3-carbonitrile
- 2-amino-4-{2-[(2-chlorobenzyl)oxy]phenyl}-4H-benzo[h]chromene-3-carbonitrile
- 2-amino-4-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}-4H-benzo[h]chromene-3-carbonitrile
Uniqueness
The uniqueness of 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-4H-benzo[h]chromene-3-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C29H23ClN2O3 |
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Molecular Weight |
483.0 g/mol |
IUPAC Name |
2-amino-4-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-4H-benzo[h]chromene-3-carbonitrile |
InChI |
InChI=1S/C29H23ClN2O3/c1-2-33-26-15-19(12-14-25(26)34-17-20-8-4-6-10-24(20)30)27-22-13-11-18-7-3-5-9-21(18)28(22)35-29(32)23(27)16-31/h3-15,27H,2,17,32H2,1H3 |
InChI Key |
AIABNVWRJDVDDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N)OCC5=CC=CC=C5Cl |
Origin of Product |
United States |
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